N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide
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Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has shown that compounds related to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide are involved in heterocyclic synthesis, demonstrating their reactivity towards a variety of nitrogen nucleophiles to yield diverse derivatives. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and reacted with nitrogen nucleophiles to produce pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in the synthesis of heterocyclic compounds (Mohareb et al., 2004).
Structural Analysis
Structural analysis of similar compounds, such as ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , has been conducted to understand their molecular geometry. Studies reveal details about dihedral angles, intramolecular hydrogen bonding, and crystal packing, which are crucial for understanding the chemical behavior and potential interactions of these compounds (Mukhtar et al., 2012).
Antimicrobial Activity
Some derivatives have been explored for their antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors . These studies highlight the compound's potential role in developing new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Mechanism of Action Studies
Further research into related compounds includes studies on their mechanism of action, such as the molecular interaction of antagonists with cannabinoid receptors. These studies provide insights into how modifications to the pyrazole-3-carboxamide structure affect receptor binding and activity, contributing to our understanding of receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-11-15-3-1-2-4-17(15)25-18)21-9-10-23-13-16(12-22-23)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVBHVZKYIILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.